molecular formula C21H23N3O6S2 B2942683 (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-03-7

(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2942683
CAS No.: 865199-03-7
M. Wt: 477.55
InChI Key: GAWSOPKFYKTZEW-LNVKXUELSA-N
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Description

(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the butoxybenzoyl group: This step involves the acylation of the benzo[d]thiazole core with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the imino group: The imino group can be introduced by the reaction of the acylated benzo[d]thiazole with an appropriate amine.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride.

    Esterification: Finally, the ester group is formed by reacting the intermediate with methyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, inhibiting their function and leading to cell death. In cancer therapy, it induces apoptosis by activating specific signaling pathways and disrupting the mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.

    Sulfamoylbenzo[d]thiazoles: These compounds contain the sulfamoyl group and are known for their antimicrobial properties.

    Butoxybenzoyl derivatives: These compounds have the butoxybenzoyl group and are studied for their potential in medicinal chemistry.

Uniqueness

(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 2-[2-(3-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-3-4-10-30-15-7-5-6-14(11-15)20(26)23-21-24(13-19(25)29-2)17-9-8-16(32(22,27)28)12-18(17)31-21/h5-9,11-12H,3-4,10,13H2,1-2H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWSOPKFYKTZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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